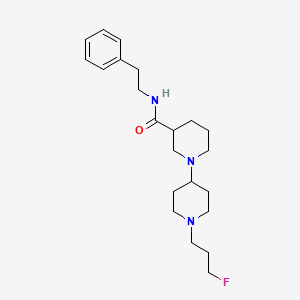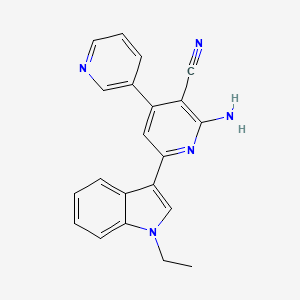
1'-(3-fluoropropyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(3-fluoropropyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as FPBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPBP is a piperidine-based compound that has been synthesized using various methods.
科学研究应用
1'-(3-fluoropropyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential applications in various scientific research fields. It has been shown to have affinity for sigma-1 receptors, which are implicated in various physiological and pathological processes. This compound has been used as a tool compound to study the role of sigma-1 receptors in various cellular processes, including calcium signaling, protein synthesis, and mitochondrial function. Additionally, this compound has been studied for its potential applications in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
1'-(3-fluoropropyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide exerts its effects through its interaction with sigma-1 receptors, which are located in various tissues, including the brain, heart, and immune system. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, protein synthesis, and mitochondrial function. This compound has been shown to modulate the activity of sigma-1 receptors, leading to changes in cellular processes and physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate calcium signaling, protein synthesis, and mitochondrial function. In vivo studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
实验室实验的优点和局限性
1'-(3-fluoropropyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is a highly selective tool compound that can be used to study the role of sigma-1 receptors in various cellular processes. Additionally, this compound has been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. Its high lipophilicity can make it difficult to dissolve in aqueous solutions, and its high affinity for sigma-1 receptors can make it difficult to distinguish its effects from those of other sigma-1 receptor ligands.
未来方向
1'-(3-fluoropropyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has several potential future directions for research. One area of interest is its potential applications in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, suggesting that it may have potential applications in treating pain and inflammation. Another area of interest is its potential applications in studying the role of sigma-1 receptors in various cellular processes. This compound is a highly selective tool compound that can be used to study the effects of sigma-1 receptor modulation on various physiological processes.
合成方法
The synthesis of 1'-(3-fluoropropyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been reported using various methods. One of the most common methods involves the reaction of 4'-bromo-1,1'-biphenyl-3-carboxylic acid with 1-(3-fluoropropyl)piperidine in the presence of N,N-diisopropylethylamine (DIPEA) and 1,3-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-phenylethylamine to yield this compound. Other methods involve the use of different starting materials and reagents.
属性
IUPAC Name |
1-[1-(3-fluoropropyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN3O/c23-12-5-14-25-16-10-21(11-17-25)26-15-4-8-20(18-26)22(27)24-13-9-19-6-2-1-3-7-19/h1-3,6-7,20-21H,4-5,8-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQLVJLNBAXKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCCF)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5488895.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)

![1'-[4-(1H-pyrazol-4-yl)butanoyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5488918.png)
![N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5488932.png)

![1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5488937.png)
![[3-(2,4-difluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5488943.png)
![N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5488950.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5488958.png)
![2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5488964.png)
![N-(3-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5488967.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5488982.png)
![(5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5488995.png)
